molecular formula C13H14Br2O3 B12466786 (E)-3-(3,5-dibromo-2-butoxyphenyl)acrylic acid

(E)-3-(3,5-dibromo-2-butoxyphenyl)acrylic acid

Cat. No.: B12466786
M. Wt: 378.06 g/mol
InChI Key: JPSYSSOIGOZIHK-UHFFFAOYSA-N
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Description

(E)-3-(3,5-dibromo-2-butoxyphenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with bromine atoms and a butoxy group, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dibromo-2-butoxyphenyl)acrylic acid typically involves the following steps:

    Bromination: The starting material, 2-butoxyphenol, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Aldol Condensation: The brominated product is then subjected to an aldol condensation reaction with an appropriate aldehyde, such as acrolein, under basic conditions to form the acrylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dibromo-2-butoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(3,5-dibromo-2-butoxyphenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dibromo-2-butoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,5-dibromo-2-butoxyphenyl)acrylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine atoms and a butoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H14Br2O3

Molecular Weight

378.06 g/mol

IUPAC Name

3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H14Br2O3/c1-2-3-6-18-13-9(4-5-12(16)17)7-10(14)8-11(13)15/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)

InChI Key

JPSYSSOIGOZIHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O

Origin of Product

United States

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